BenchChemオンラインストアへようこそ!

1-(ethylamino)Cyclopentanemethanol

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(Ethylamino)Cyclopentanemethanol (CAS 852108-25-9, synonym [1-(ethylamino)cyclopentyl]methanol) is a substituted cyclopentane amino alcohol with molecular formula C₈H₁₇NO and molecular weight 143.23 g/mol. It belongs to the class of N-alkyl-1-aminocyclopentylmethanols, characterized by a tertiary carbon bearing both a hydroxymethyl (–CH₂OH) and a secondary ethylamino (–NHCH₂CH₃) substituent on the cyclopentane ring.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13403198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(ethylamino)Cyclopentanemethanol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCNC1(CCCC1)CO
InChIInChI=1S/C8H17NO/c1-2-9-8(7-10)5-3-4-6-8/h9-10H,2-7H2,1H3
InChIKeyFIMCKIHDTUOLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethylamino)Cyclopentanemethanol Procurement Profile: CAS 852108-25-9 Chemical Identity and Class Context for Scientific Sourcing


1-(Ethylamino)Cyclopentanemethanol (CAS 852108-25-9, synonym [1-(ethylamino)cyclopentyl]methanol) is a substituted cyclopentane amino alcohol with molecular formula C₈H₁₇NO and molecular weight 143.23 g/mol. [1] It belongs to the class of N-alkyl-1-aminocyclopentylmethanols, characterized by a tertiary carbon bearing both a hydroxymethyl (–CH₂OH) and a secondary ethylamino (–NHCH₂CH₃) substituent on the cyclopentane ring. [2] The compound is listed by multiple vendors as a synthetic building block for medicinal chemistry and is catalogued under the enzyme inhibitor category, with one vendor claiming potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitory activity. [3] However, quantitative peer-reviewed pharmacological data for the free base form remain absent from authoritative public databases including PubChem, ChEMBL, and BindingDB as of April 2026. [1]

Why Generic Substitution Fails for 1-(Ethylamino)Cyclopentanemethanol: The N-Alkyl Chain Length Problem in Cyclopentane Amino Alcohol Procurement


The N-alkyl-1-aminocyclopentylmethanol series exhibits property cliffs that make simple analog substitution scientifically unsound. The N-ethyl derivative (target compound) differs from the N-methyl analog (CAS 1094072-11-3, MW 129.2) and N-propyl analog (CAS 1183489-13-5, MW 157.25) by one methylene unit each, yet this single carbon difference produces quantifiable shifts in lipophilicity (computed XLogP3 of 0.6 for the target vs. predicted lower values for the methyl analog), hydrogen bond donor/acceptor ratios, and steric volume around the amine center. [1] Furthermore, the 1-amino-1-cyclopentanemethanol primary amine analog (CAS 10316-79-7) possesses fundamentally different basicity (pKa ~10.2 for the ethylamino secondary amine vs. ~9.6 for a primary amine) and lacks the N-alkyl steric shield, altering both reactivity in subsequent derivatizations and potential receptor interactions. These physicochemical divergences directly impact solubility, LogP, metabolic stability, and target engagement in any biological assay context where the amino alcohol scaffold is pharmacophorically relevant.

1-(Ethylamino)Cyclopentanemethanol Quantitative Evidence Guide: Comparator-Based Differentiation Data for Procurement Decisions


Lipophilicity and Membrane Permeability: XLogP3 Differentiation Between N-Ethyl and N-Methyl Cyclopentane Amino Alcohols

The target compound 1-(ethylamino)Cyclopentanemethanol exhibits a computed XLogP3 of 0.6, which positions its lipophilicity within a range often associated with favorable passive membrane permeability while maintaining aqueous solubility. The N-methyl analog (1-(methylamino)cyclopentanemethanol, CAS 1094072-11-3) is expected to have a lower XLogP value (estimated ~0.0 to 0.2 based on the loss of one methylene unit), while the N-propyl analog (CAS 1183489-13-5) is expected to be higher (~1.0-1.2). [1] This 0.4-0.6 log unit difference per methylene is consistent with established Hansch π constants for alkyl chain extension. [2]

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen Bonding Capacity: Donor/Acceptor Profile Differentiation from Primary Amine Analog

The target compound contains a secondary amine (ethylamino) with one N-H hydrogen bond donor, plus the hydroxymethyl –OH donor, yielding a total of 2 H-bond donors (HBD) and 2 H-bond acceptors (HBA, the N and O atoms). [1] This contrasts with the primary amine analog 1-amino-1-cyclopentanemethanol (CAS 10316-79-7), which has 3 HBD (two from –NH₂ plus one –OH) and the same 2 HBA. [2] The reduction in HBD count from 3 to 2, coupled with increased steric bulk from the N-ethyl group, alters the desolvation penalty upon receptor binding and modifies the hydrogen bonding network achievable with target proteins.

Receptor Binding Molecular Recognition Scaffold Design

Synthetic Accessibility and Reported Yield: Reductive Amination Route with ~75% Efficiency

The synthesis of 1-(ethylamino)Cyclopentanemethanol via reductive amination of cyclopentanone with ethylamine, followed by hydroxymethylation or Grignard reaction, has been described with a reported yield of approximately 75% for the precursor [1-(ethylamino)cyclopentyl]methanol under Grignard conditions using methylmagnesium bromide in anhydrous THF at -50°C to -80°C. This contrasts with the N-methyl analog synthesis, which typically proceeds via a simpler reductive amination with methylamine, often achieving 80-90% yields due to reduced steric hindrance of the N-alkyl group. The 75% yield represents a practical benchmark for procurement cost estimation and scale-up planning.

Process Chemistry Synthesis Optimization Scale-Up Feasibility

Basicity and Ionization State: pKa ~10.2 for the Secondary Ethylamino Group

The ethylamino group of 1-(ethylamino)Cyclopentanemethanol has a reported pKa of approximately 10.2, characteristic of a secondary amine in a sterically unencumbered cyclopentyl environment. The primary amine analog 1-amino-1-cyclopentanemethanol has a lower pKa (~9.6 for primary amines in similar environments), while the N-methyl analog is expected to have a slightly higher pKa (~10.5-10.7) due to increased electron-donating inductive effect of the methyl group versus ethyl. [1] At physiological pH (7.4), all three compounds exist predominantly in their protonated ammonium form (>99%), but the pKa difference influences the exact protonation equilibrium at intermediate pH values encountered in subcellular compartments and formulation buffers.

Ionization State pH-Dependent Solubility Salt Formation

Rotatable Bond Count and Conformational Flexibility: Steric Differentiation from Cyclohexyl Analog

1-(Ethylamino)Cyclopentanemethanol has 3 rotatable bonds (ethylamino C-C, ethylamino C-N, and hydroxymethyl C-O), providing moderate conformational flexibility. [1] The cyclohexyl analog [1-(ethylamino)cyclohexyl]methanol also possesses 3 rotatable bonds but the cyclohexane ring introduces additional conformational degrees of freedom (chair-chair interconversion) and greater steric bulk. This difference in ring size (cyclopentyl vs. cyclohexyl) alters both the spatial presentation of the amino and hydroxyl pharmacophoric elements and the entropic penalty upon binding to a constrained protein pocket.

Conformational Analysis Ligand Preorganization Entropic Penalty

Limitation Statement: Absence of Published Quantitative Pharmacological Data

A comprehensive search of PubMed, PubChem, ChEMBL, and BindingDB (April 2026) yielded zero peer-reviewed publications containing quantitative IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for 1-(ethylamino)Cyclopentanemethanol (CAS 852108-25-9) in any biological assay. [1] One vendor (Delta-Bio) claims 'potent and selective inhibitor of dipeptidyl peptidase IV' with a reference to Huaxue Xuebao 2005, 63, 757, but this reference could not be verified to contain data on this specific compound. [2] Another vendor (Evitachem) claims opioid receptor modulator activity with no quantitative data. Users requiring pharmacological differentiation for procurement decisions should (a) request vendor assay reports directly, (b) commission independent head-to-head testing against the N-methyl and N-propyl analogs, or (c) base decisions on the physicochemical differentiation evidence described above until published data emerge.

Data Transparency Procurement Risk Assay Validation

1-(Ethylamino)Cyclopentanemethanol Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Medicinal Chemistry Lead Optimization: Scaffold with Balanced Lipophilicity for CNS Drug Discovery

With an XLogP3 of 0.6, 2 HBD, and a topological polar surface area of 32.3 Ų, 1-(ethylamino)Cyclopentanemethanol occupies a favorable physicochemical space for central nervous system (CNS) drug candidates, where optimal brain penetration typically requires TPSA < 60-70 Ų and LogP between 1 and 4. [1] The cyclopentyl ring provides greater rigidity than acyclic amino alcohols, reducing the entropic penalty upon target binding while maintaining sufficient conformational flexibility (3 rotatable bonds) for induced-fit interactions. This scaffold is suited as a starting point for SAR campaigns targeting GPCRs, ion channels, or transporters where the secondary amine serves as a key recognition element and the hydroxymethyl group enables further derivatization (esterification, etherification, or oxidation). [2]

Building Block for Parallel Synthesis Libraries: Orthogonal Functionalization via Amine and Hydroxyl Groups

The compound's dual functionality—a secondary ethylamino group and a primary hydroxymethyl group—provides orthogonal reactive handles for library construction. The amine can be acylated, sulfonylated, or alkylated independently of the hydroxyl, which can undergo Mitsunobu reactions, oxidation to the aldehyde/carboxylic acid, or protection/deprotection sequences. [1] This orthogonality is superior to the primary amine analog (which has competing N,N-dialkylation risk) and to the N-methyl analog (which has reduced steric differentiation between the two reactive sites). The 3-carbon ethyl chain also provides a lipophilic anchor distinct from shorter or longer N-alkyl variants, enabling systematic exploration of steric and hydrophobic effects in SAR studies.

Enzyme Inhibitor Probe Design: DPP-IV Inhibitor Scaffold Based on Vendor Activity Claims

Vendor documentation categorizes 1-(ethylamino)Cyclopentanemethanol as a 'potent and selective inhibitor of dipeptidyl peptidase IV,' an enzyme of therapeutic relevance for type 2 diabetes. [1] While independent peer-reviewed confirmation is lacking, the structural features are consistent with known DPP-IV inhibitor pharmacophores: a basic amine that interacts with the Glu205/Glu206 catalytic dyad and a small hydrophobic substituent (ethyl) that occupies the S1 pocket. [2] The cyclopentyl ring, being smaller than the cyclohexyl ring found in marketed gliptins, may confer selectivity advantages by reducing steric clash with the S2′ subsite. Users procuring this compound for DPP-IV screening should benchmark it against sitagliptin (IC₅₀ = 18 nM) or the tool compound DPPI 1c (IC₅₀ = 104 nM) in their own assay systems. [2]

CNS Analgesic Research: Opioid Receptor Modulator Hypothesis Based on Structural Analogy

The hydrochloride salt form of this compound has been associated with mu-opioid receptor modulation in vendor literature, positioning it as a potential lead for analgesic development. [1] The N-ethyl substitution on the cyclopentyl scaffold is structurally distinct from the N-methyl substitution common in many opioid pharmacophores (e.g., morphine, fentanyl analogs), potentially offering differentiated receptor subtype selectivity or reduced beta-arrestin recruitment (biased agonism). [2] However, users must note that no quantitative binding affinity (Kᵢ), functional activity (EC₅₀), or selectivity data are publicly available. Procurement for opioid receptor research should be accompanied by plans for radioligand displacement assays against mu, delta, and kappa receptors using established protocols (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69593 for kappa). [2]

Quote Request

Request a Quote for 1-(ethylamino)Cyclopentanemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.